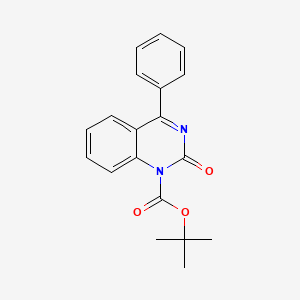![molecular formula C29H33N7O3 B13094439 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the bipyrimidine core, followed by the introduction of the ethoxy, isopropyl, and propyl groups. The final steps involve the formation of the benzimidamide moiety and the attachment of the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: Its chemical properties might make it useful in various industrial applications, such as the development of new materials or catalysts.
Mécanisme D'action
The mechanism by which 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide include other bipyrimidine derivatives and benzimidamide-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide apart is its specific combination of functional groups and the resulting unique properties
Propriétés
Formule moléculaire |
C29H33N7O3 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C29H33N7O3/c1-5-9-25-23(14-19-12-13-24(31-15-19)21-10-7-8-11-22(21)26(30)35-38)28(37)36(27(34-25)18(3)4)29-32-16-20(17-33-29)39-6-2/h7-8,10-13,15-18,38H,5-6,9,14H2,1-4H3,(H2,30,35) |
Clé InChI |
ACDTZWQQINCZBN-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4/C(=N/O)/N |
SMILES canonique |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


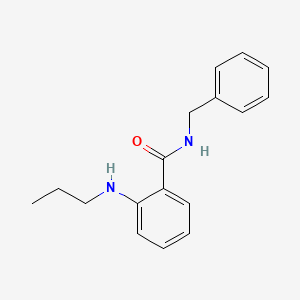
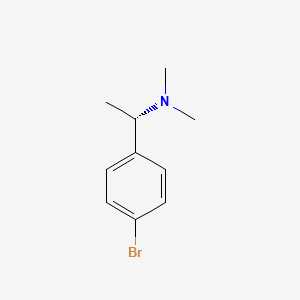
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
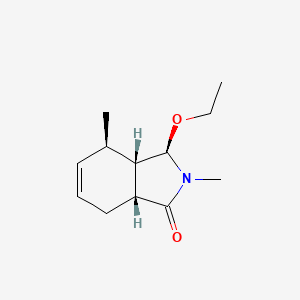
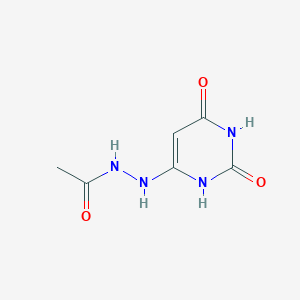
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

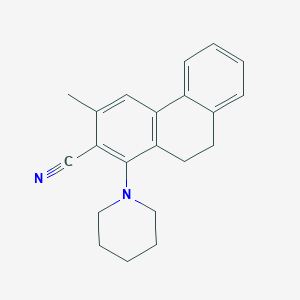
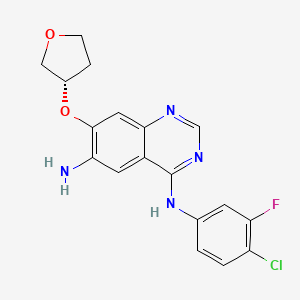
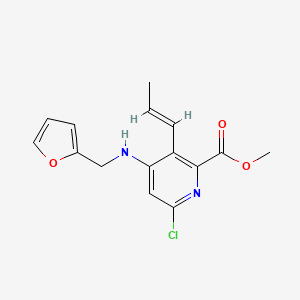
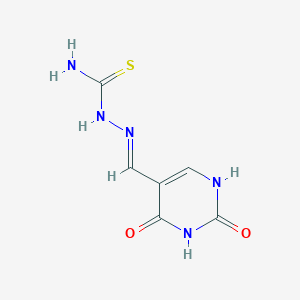
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
